

Unraveling the Molecular Architecture of Himanimide C: A Spectroscopic Approach

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Compound of Interest

Compound Name: *Himanimide C*

Cat. No.: *B1246191*

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A Comprehensive Guide for Researchers in Natural Product Chemistry and Drug Discovery

Himanimide C, a bioactive secondary metabolite isolated from the fungus *Serpula himantoides*, has garnered interest within the scientific community. This technical guide provides a detailed overview of the structure elucidation of **Himanimide C**, focusing on the application of various spectroscopic methods. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in natural product chemistry, analytical chemistry, and drug development.

Spectroscopic Data Summary

The structural framework of **Himanimide C** was pieced together through a comprehensive analysis of its spectroscopic data. High-resolution mass spectrometry (HRMS) provided the molecular formula, while UV-Vis and IR spectroscopy offered insights into the chromophores and functional groups present. The core of the structure elucidation, however, relied on an array of one- and two-dimensional nuclear magnetic resonance (NMR) experiments. The key spectroscopic data are summarized in the tables below for clarity and comparative analysis.

Table 1: High-Resolution Mass Spectrometry (HR-MS) Data for **Himanimide C**

Parameter	Value
Ionization Mode	ESI
Measured m/z	[Data not available in search results]
Molecular Formula	C ₁₇ H ₁₇ NO ₅
Calculated Mass	[Data not available in search results]

Table 2: ¹³C Nuclear Magnetic Resonance (NMR) Data for **Himanimide C** (125 MHz, CDCl₃)

Position	Chemical Shift (δ) in ppm	Multiplicity
1	167.8	s
2	136.2	s
3	133.5	s
4	168.4	s
1'	120.5	s
2'	131.2	d
3'	115.0	d
4'	160.6	s
5'	65.0	t

Multiplicities were determined by HMQC experiments.

Table 3: ¹H Nuclear Magnetic Resonance (NMR) Data for **Himanimide C** (CDCl₃)

Position	Chemical Shift (δ) in ppm	Multiplicity	Coupling Constant (J) in Hz
2'	[Data not available in search results]	[Data not available in search results]	[Data not available in search results]
3'	[Data not available in search results]	[Data not available in search results]	[Data not available in search results]
5'	[Data not available in search results]	[Data not available in search results]	[Data not available in search results]

Table 4: UV-Vis and IR Spectroscopic Data for **Himanimide C**

Spectroscopy	Characteristic Peaks
UV-Vis (λ_{max})	[Data not available in search results]
IR (ν_{max})	[Data not available in search results]

Experimental Protocols

The elucidation of **Himanimide C**'s structure was contingent on its successful isolation and the subsequent acquisition of high-quality spectroscopic data. The following sections detail the methodologies employed in these critical steps.

Isolation and Purification of Himanimide C

Himanimide C was isolated from the culture broth of *Serpula himantoides* through a process known as bioactivity-guided fractionation. This technique involves a systematic separation of the crude extract into fractions, with each fraction being tested for its biological activity (in this case, antimicrobial and antifungal properties). The active fractions are then subjected to further purification until the pure bioactive compound is isolated.

A generalized workflow for this process is as follows:

- **Fermentation and Extraction:** *Serpula himantoides* is cultured in a suitable liquid medium. After an appropriate incubation period, the culture broth is separated from the mycelium. The

broth is then extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites.

- **Solvent Partitioning:** The crude extract is subjected to solvent-solvent partitioning with immiscible solvents of varying polarity (e.g., hexane, dichloromethane, methanol) to achieve initial separation of compounds based on their polarity.
- **Chromatographic Separation:** The active fractions from the partitioning step are further purified using a combination of chromatographic techniques. This typically includes:
 - **Silica Gel Column Chromatography:** Separation based on polarity.
 - **Sephadex LH-20 Column Chromatography:** Separation based on molecular size.
 - **High-Performance Liquid Chromatography (HPLC):** Final purification to yield the pure compound.
- **Purity Assessment:** The purity of the isolated **Himanimide C** is confirmed by HPLC analysis.

Spectroscopic Analysis

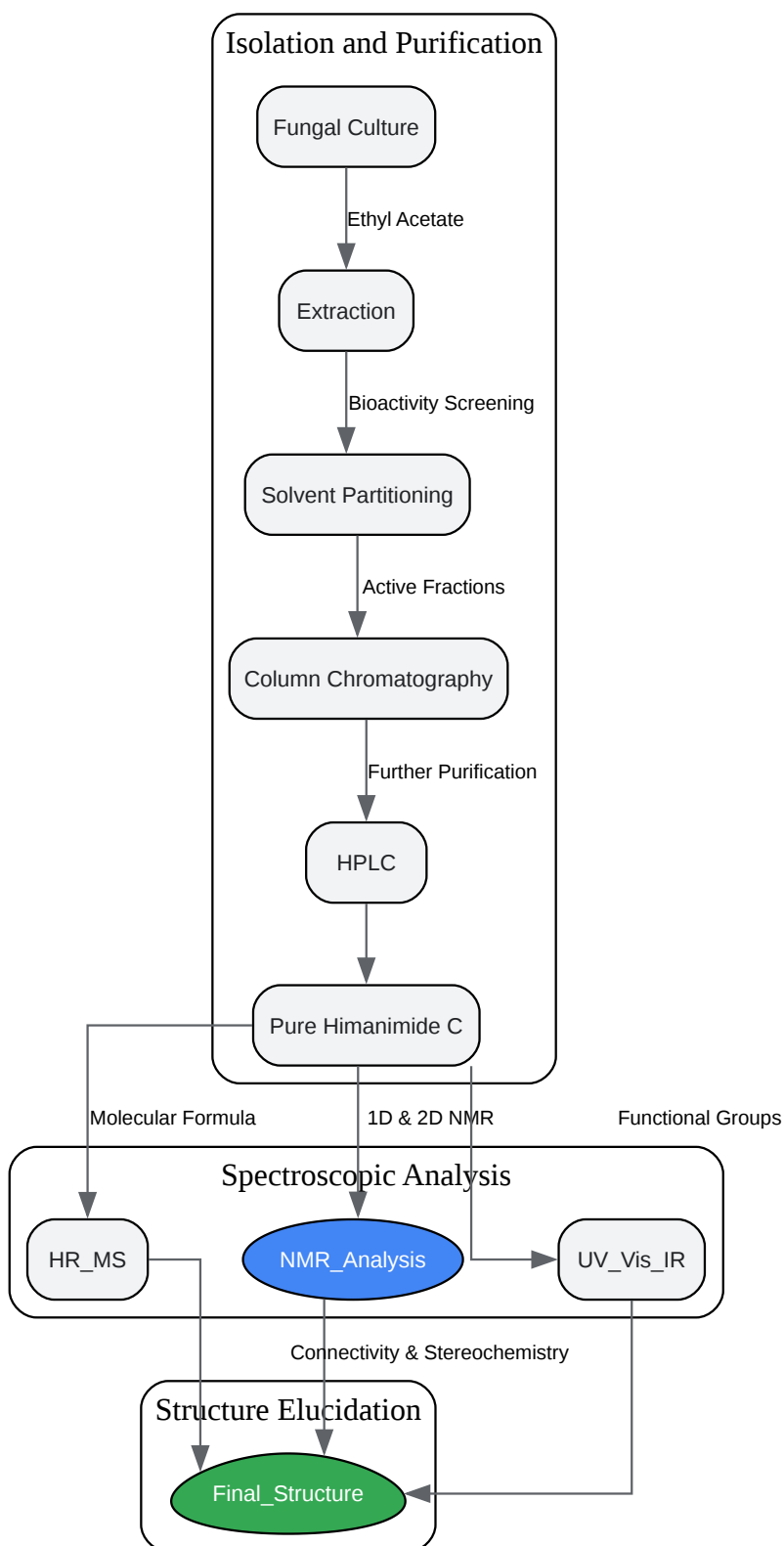
The purified **Himanimide C** was subjected to a suite of spectroscopic analyses to determine its chemical structure.

- **High-Resolution Mass Spectrometry (HR-MS):** HR-ESI-MS analysis was performed to determine the accurate mass of the molecular ion, which in turn allowed for the deduction of the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ^1H NMR, ^{13}C NMR, and a series of 2D NMR experiments (COSY, HMQC, HMBC, and NOESY) were conducted.
 - ^1H NMR: Provided information on the number and types of protons, their chemical environment, and their connectivity through spin-spin coupling.
 - ^{13}C NMR: Revealed the number of carbon atoms and their chemical environments (e.g., carbonyls, aromatic carbons, aliphatic carbons).

- COSY (Correlation Spectroscopy): Established proton-proton coupling correlations, identifying adjacent protons.
- HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): Showed long-range correlations between protons and carbons (typically over 2-3 bonds), which is crucial for connecting different structural fragments.
- NOESY (Nuclear Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
- UV-Vis Spectroscopy: The UV-Vis spectrum was recorded to identify the presence of chromophores, such as conjugated systems, within the molecule.
- Infrared (IR) Spectroscopy: The IR spectrum was used to identify the presence of key functional groups, such as carbonyl groups (C=O) and hydroxyl groups (O-H).

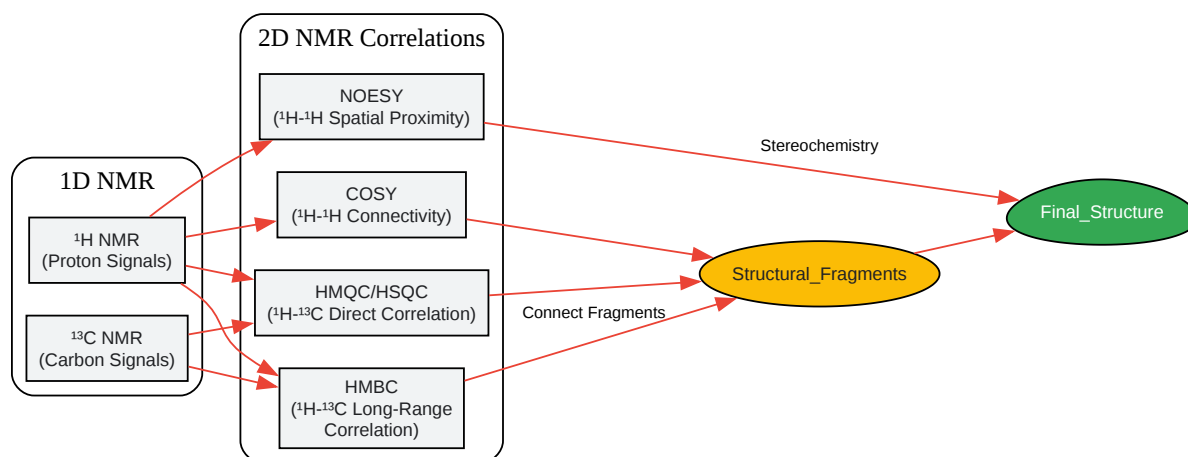
Visualization of Methodologies and Structural Elucidation

To further clarify the process of structure elucidation, the following diagrams illustrate the experimental workflow and the logical connections derived from the spectroscopic data.



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Experimental workflow for the structure elucidation of **Himanimide C**.



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Logical relationships in 2D NMR data for structural elucidation.

In conclusion, the structure of **Himanimide C** was unequivocally determined through the synergistic application of modern spectroscopic techniques. The detailed data and methodologies presented in this guide are intended to aid researchers in the field of natural product chemistry and to serve as a practical reference for the structure elucidation of novel bioactive compounds.

- To cite this document: BenchChem. [Unraveling the Molecular Architecture of Himanimide C: A Spectroscopic Approach]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1246191#structure-elucidation-of-himanimide-c-by-spectroscopic-methods\]](https://www.benchchem.com/product/b1246191#structure-elucidation-of-himanimide-c-by-spectroscopic-methods)

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